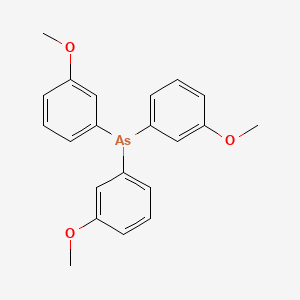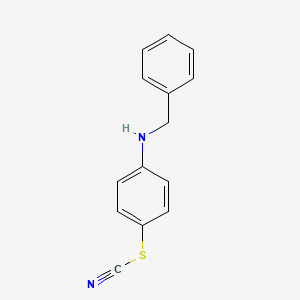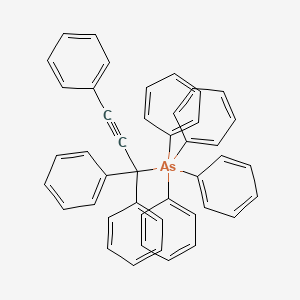
Tetraphenyl(1,1,3-triphenylprop-2-yn-1-yl)-lambda~5~-arsane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraphenyl(1,1,3-triphenylprop-2-yn-1-yl)-lambda~5~-arsane is an organoarsenic compound characterized by the presence of multiple phenyl groups attached to an arsenic atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetraphenyl(1,1,3-triphenylprop-2-yn-1-yl)-lambda~5~-arsane typically involves the reaction of triphenylarsine with a suitable alkyne derivative under controlled conditions. The reaction may require the use of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis to an industrial scale. This would require the use of larger reaction vessels, efficient mixing, and precise control of reaction parameters to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Tetraphenyl(1,1,3-triphenylprop-2-yn-1-yl)-lambda~5~-arsane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation states of arsenic.
Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can introduce new functional groups onto the phenyl rings.
Aplicaciones Científicas De Investigación
Chemistry: As a reagent or catalyst in organic synthesis and materials science.
Biology: Investigating the biological activity and potential therapeutic applications of organoarsenic compounds.
Medicine: Exploring the compound’s potential as an anticancer or antimicrobial agent.
Industry: Developing new materials with unique properties for use in electronics, coatings, and other applications.
Mecanismo De Acción
The mechanism by which Tetraphenyl(1,1,3-triphenylprop-2-yn-1-yl)-lambda~5~-arsane exerts its effects depends on its specific interactions with molecular targets. In biological systems, the compound may interact with proteins, enzymes, or DNA, leading to various biological responses. The exact pathways and molecular targets involved would require further research to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylarsine: A simpler organoarsenic compound with three phenyl groups attached to arsenic.
Tetraphenylarsonium chloride: An organoarsenic compound with four phenyl groups and a chloride counterion.
Phenylarsonic acid: An organoarsenic compound with a phenyl group and an arsenic acid moiety.
Uniqueness
Tetraphenyl(1,1,3-triphenylprop-2-yn-1-yl)-lambda~5~-arsane is unique due to its complex structure, which includes multiple phenyl groups and an alkyne moiety. This structural complexity may confer unique chemical properties and reactivity compared to simpler organoarsenic compounds.
Propiedades
Número CAS |
94953-09-0 |
|---|---|
Fórmula molecular |
C45H35As |
Peso molecular |
650.7 g/mol |
Nombre IUPAC |
tetraphenyl(1,1,3-triphenylprop-2-ynyl)-λ5-arsane |
InChI |
InChI=1S/C45H35As/c1-8-22-38(23-9-1)36-37-45(39-24-10-2-11-25-39,40-26-12-3-13-27-40)46(41-28-14-4-15-29-41,42-30-16-5-17-31-42,43-32-18-6-19-33-43)44-34-20-7-21-35-44/h1-35H |
Clave InChI |
IOAGKLSHDOSVLM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC(C2=CC=CC=C2)(C3=CC=CC=C3)[As](C4=CC=CC=C4)(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 2-[(2-methoxyethoxy)methoxy]propanoate](/img/structure/B14351461.png)
![S-Decyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14351472.png)

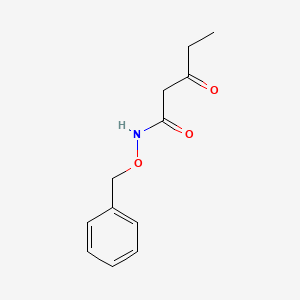
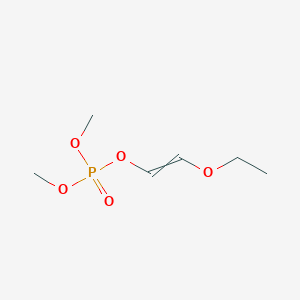

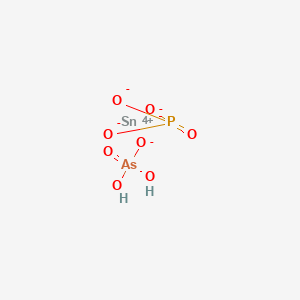

![Ethyl 2-[(E)-benzylideneamino]dec-9-enoate](/img/structure/B14351517.png)
![6-Methyl-3-[4-(methylsulfanyl)phenyl]-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B14351526.png)
